n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine
Description
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine is a nitrogen-containing compound featuring a cyclopropanamine moiety linked via a propyl chain to a 4-ethyl-4-methylpiperidine group. Its molecular formula is C₁₄H₂₇N₂, with a molecular weight of 223.38 g/mol. The piperidine substitution pattern (ethyl and methyl at position 4) introduces steric bulk and moderate lipophilicity, while the cyclopropane ring may enhance metabolic stability compared to linear alkyl chains.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N-[3-(4-ethyl-4-methylpiperidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C14H28N2/c1-3-14(2)7-11-16(12-8-14)10-4-9-15-13-5-6-13/h13,15H,3-12H2,1-2H3 |
InChI Key |
ZBECSYFIYIEJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)CCCNC2CC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine involves several steps. One common method includes the reaction of 4-ethyl-4-methylpiperidine with a suitable propylating agent to form the intermediate compound. This intermediate is then reacted with cyclopropanamine under specific conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Activity Profiles
Piperidine vs. Piperazine Derivatives
- Target Compound : The 4-ethyl-4-methylpiperidine group provides a rigid, lipophilic scaffold. Piperidine derivatives are common in CNS drugs due to blood-brain barrier penetration .
- Compound 1c (): A piperazinyl derivative (N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamide) exhibits potent antimalarial activity (IC₅₀ = 220 nM). Piperazine’s polarity enhances solubility but may reduce CNS penetration compared to piperidine .
- Key Difference : Piperidine in the target compound likely improves lipid solubility and metabolic stability, whereas piperazine in 1c enhances polar interactions with parasitic targets.
Functional Group Variations
- ENCS (): N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride contains a perfluorinated chain, increasing hydrophobicity and persistence in biological systems. In contrast, the target compound’s cyclopropane and piperidine groups offer balanced lipophilicity for improved pharmacokinetics .
- Example 14 () : A 4-phenylpiperidine-containing compound (MW = 411 g/mol) demonstrates the impact of aromatic substituents on molecular weight and target affinity. The target compound’s lower MW (223 g/mol) suggests better bioavailability .
Physicochemical Properties
*Estimated based on structural similarity to betulinic acid derivatives.
- Lipophilicity : The target compound’s predicted LogP (~2.5) positions it between polar piperazine derivatives (e.g., 1c) and highly lipophilic perfluorinated compounds (e.g., ENCS).
- Molecular Weight : The target’s low MW (<300 g/mol) aligns with Lipinski’s rules for oral bioavailability, unlike larger analogs like Example 14 (411 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
